(4R)-2,2-二甲基-1,3-噻唑烷-4-羧酸

描述

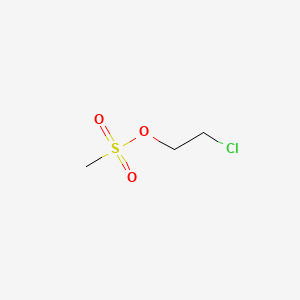

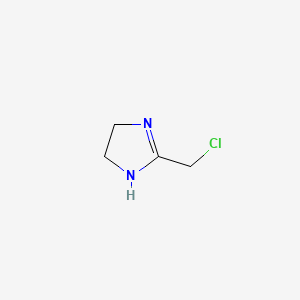

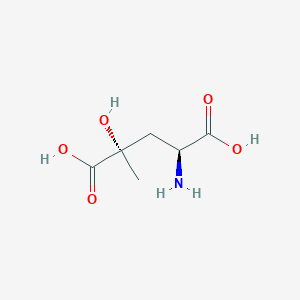

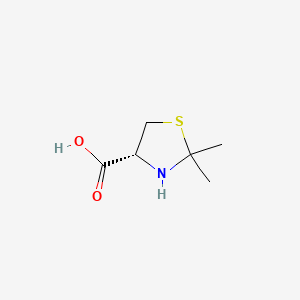

(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as 4R-DMT, is an organic compound belonging to the thiazolidine family. It is a white crystalline solid with a melting point of 135-136°C and a boiling point of 244-245°C. 4R-DMT is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and biology. It is used as a starting material in the synthesis of a variety of pharmaceuticals, as well as in the study of enzyme inhibitors, antibiotics, and other small molecules. Additionally, its unique properties make it a valuable tool in the study of biochemical and physiological processes.

科学研究应用

- Application Summary : The “4R” concept in nutrient stewardship involves the right fertilizer source, rate, timing, and placement . This concept is applicable to various crops, including horticultural crops .

- Methods of Application : Fertilizer placement decisions depend on the mobility of applied nutrients in the soil and the depth and distribution of the crop’s root system . Various methods are used to apply fertilizers to horticultural crops, including broadcasting, banding, fertigation, foliar application, and microinjection .

- Results or Outcomes : The most appropriate method for any crop increases productivity and profitability and improves fertilizer use efficiency .

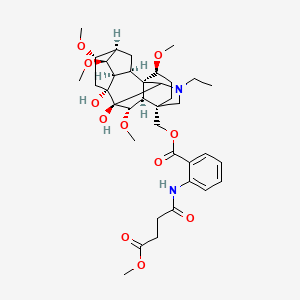

- Application Summary : Bioorthogonal reactions allow the introduction of new functionalities into peptides, proteins, and other biological molecules . The pentynoate ester of 4R-hydroxyproline introduces an alkyne functional group within an amino acid that prefers compact conformations .

- Methods of Application : The propargyl thioether of 4-thiolphenylalanine was synthesized via copper-mediated cross-coupling reaction of thioacetic acid with protected 4-iodophenylalanine, followed by thiolysis and alkylation .

- Results or Outcomes : These amino acids provide novel loci for peptide functionalization, with greater control of conformation possible than with other amino acids containing these functional groups .

Scientific Field: Nutrient Stewardship

Scientific Field: Organic & Biomolecular Chemistry

- Scientific Field: Pharmaceutical Sciences

- Application Summary : A series of 2-aryl thiazolidine-4-carboxylic acids, including two novel derivatives, were synthesized and evaluated for their antioxidant potential .

- Methods of Application : These compounds were synthesized by nucleophilic cyclic condensation of L-cysteine hydrochloride with a range of aromatic aldehydes .

- Results or Outcomes : The antioxidant activity of these compounds was evaluated by DPPH radical scavenging assay. It was observed that the aromatic substituent at C-2 of the thiazolidine ring affects the antioxidant potential of the thiazolidine derivatives. Compounds with -OCH3 group on the aromatic ring showed better radical scavenging property than other groups such as -Cl, -F, and -NO2 .

- Scientific Field: Nutrient Management

- Application Summary : The “4R” nutrient stewardship concept was introduced to define the right source, rate, time, and place to apply fertilizers to produce not only the most economical outcome in any given crop but also to provide desirable social and environmental benefits essential to sustainable agriculture .

- Methods of Application : The factors affecting the choice of fertilizer material have been described previously for agronomic crops, and include plant nutritional requirements, soil conditions, fertilizer delivery issues, environmental risks, product price, and economic constraints .

- Results or Outcomes : Proper fertilizer placement is an integral part of effective and appropriate crop nutrient management. It is basically defined as applying the fertilizer to a location in the soil that maximizes plant nutrient uptake and minimizes soil nutrient losses .

属性

IUPAC Name |

(4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQICQZUUHJWGZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@@H](CS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350290 | |

| Record name | CHEBI:39764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

58166-38-4 | |

| Record name | CHEBI:39764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1206618.png)